3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- 3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
Brand Name: Vulcanchem
CAS No.: 145096-38-4
VCID: VC0120417
InChI: InChI=1S/C17H17N3O2S/c1-9-10(2)14(22-4)11(3)15-13(9)19-17(23-15)20-16(21)12-6-5-7-18-8-12/h5-8H,1-4H3,(H,19,20,21)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol

3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-

CAS No.: 145096-38-4

Main Products

VCID: VC0120417

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4 g/mol

3-Pyridinecarboxamide,  N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- - 145096-38-4

CAS No. 145096-38-4
Product Name 3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
Molecular Formula C17H17N3O2S
Molecular Weight 327.4 g/mol
IUPAC Name N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C17H17N3O2S/c1-9-10(2)14(22-4)11(3)15-13(9)19-17(23-15)20-16(21)12-6-5-7-18-8-12/h5-8H,1-4H3,(H,19,20,21)
Standard InChIKey LFEMGJZYGUPYGJ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C
Synonyms 3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
PubChem Compound 10245889
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator